

Application Notes and Protocols for Suzuki-Miyaura Coupling with Arylboronic Acids

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Compound of Interest

Compound Name: *Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate*

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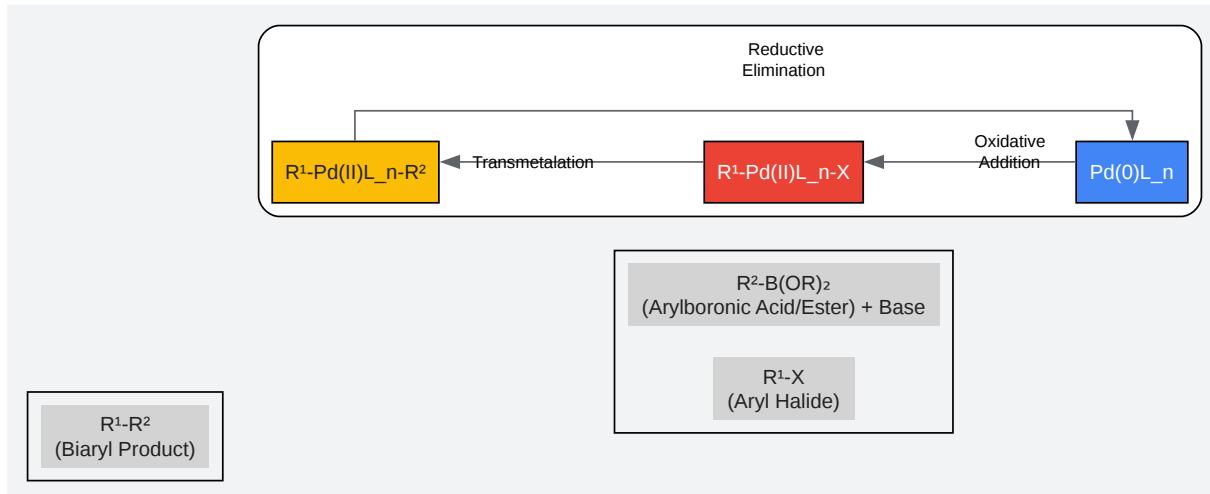
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.^{[1][2]} This powerful palladium-catalyzed reaction between an organoboronic acid and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of biaryl motifs, which are common in drug candidates.^{[2][3][4]} These application notes provide detailed experimental protocols, a summary of key reaction components, and a visualization of the catalytic cycle and experimental workflow.

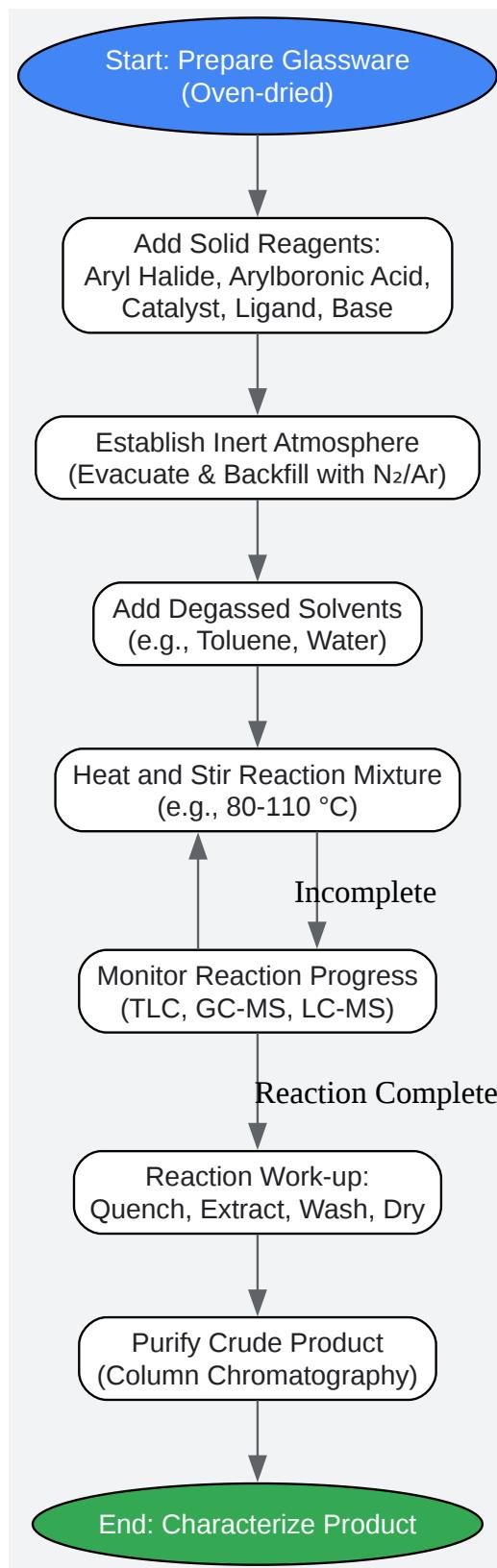
Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.^{[2][5]} The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.^{[5][6]}

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R^1-X) to form a Pd(II) intermediate. This is often the rate-determining step.^{[2][5]}
- Transmetalation: In the presence of a base, the aryl group (R^2) from the arylboronic acid is transferred to the palladium(II) complex.^{[5][7]}

- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center are coupled to form the final biaryl product (R^1-R^2), regenerating the active $Pd(0)$ catalyst, which can then re-enter the catalytic cycle.[5][6]



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